molecular formula C10H9NS B1627540 2-(m-Tolyl)thiazole CAS No. 42156-13-8

2-(m-Tolyl)thiazole

Cat. No. B1627540
CAS RN: 42156-13-8
M. Wt: 175.25 g/mol
InChI Key: ZYAYLXRHPOSSRA-UHFFFAOYSA-N
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Description

“2-(m-Tolyl)thiazole” is a compound that contains a thiazole core, which is a type of heterocyclic amine . The thiazole ring is an integral part of numerous natural products, a number of drugs, and many useful molecules .


Synthesis Analysis

Thiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In a recent study, thiazolines were synthesized by reacting alkenes with bromine followed by the reaction of thioamides in a one-pot reaction .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazoles are mostly synthesized by the condensation of a-haloketones with thioamides, the Hantzsch thiazole synthesis . Recently, Li et al. have reported the synthesis of thiazolines by reacting alkenes with bromine followed by the reaction of thioamides in a one-pot reaction .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Monitoring in Sulphuric Acid Solutions : Thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole, have been investigated for their effectiveness in inhibiting the corrosion of mild steel in sulphuric acid solutions. Molecular dynamics simulations and electrochemical studies suggest these derivatives, especially APT (2-Amino-4-(p-tolyl)thiazole), demonstrate a strong adsorption on steel surfaces, significantly reducing corrosion rates (Khaled & Amin, 2009).

Medicinal Chemistry

  • Synthesis and Metal Complexation : A derivative of 2-Aminothiazole, specifically 2-anti-Glyoximatoamino-4-(o, p-tolyl)thiazole, has been synthesized for complexing with metals like Cu(II), Ni(II), and Co(II). This compound's properties were confirmed through various analytical techniques, indicating potential applications in medicinal chemistry (Cukurovalı et al., 1997).
  • Anticancer Activity : Thiazole derivatives have shown promising results in anticancer research. For instance, 5-(2′-indolyl)thiazoles have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, with some compounds exhibiting significant activity (Vaddula et al., 2016).
  • Drug Design and Activity Improvement : The 2,4,5-trisubstituted thiazole scaffold, a category that includes 2-(m-Tolyl)thiazole derivatives, is notable in drug design due to its multiple medicinal applications. This review highlights the importance of these derivatives in developing potent pharmaceutical molecules (Zhang et al., 2020).

Synthesis and Reactivity

  • Synthesis of Imidazo[2,1-b]Thiazole Derivatives : Research in synthesizing new thiazole derivatives, including compounds with 2-(m-Tolyl)thiazole structures, has been focused on creating anti-proliferative agents against hepatic cancer cell lines. The study includes molecular docking to assess the compounds' interactions with target proteins (Rashdan et al., 2020).

Bioactive Scaffolds

  • Thiazole as a Biologically Active Scaffold : Thiazole derivatives are recognized for their broad biological activities, such as antibacterial, antifungal, and antitumor effects. The versatility of the thiazole scaffold, including 2-(m-Tolyl)thiazole, is highlighted in its presence in many clinically approved molecules (Borcea et al., 2021).

Safety And Hazards

The safety information for “2-(m-Tolyl)thiazole” indicates that it may be harmful if swallowed and causes serious eye damage . It’s also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(3-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAYLXRHPOSSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598911
Record name 2-(3-Methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(m-Tolyl)thiazole

CAS RN

42156-13-8
Record name 2-(3-Methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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